molecular formula C12H14BrNO3 B14775399 3-bromo-N-cyclopropyl-2,6-dimethoxybenzamide

3-bromo-N-cyclopropyl-2,6-dimethoxybenzamide

Cat. No.: B14775399
M. Wt: 300.15 g/mol
InChI Key: MPYFGMKIZPGZEP-UHFFFAOYSA-N
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Description

3-bromo-N-cyclopropyl-2,6-dimethoxybenzamide: is an organic compound with the molecular formula C12H14BrNO3 and a molecular weight of 300.15 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and two methoxy groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-cyclopropyl-2,6-dimethoxybenzamide typically involves the bromination of N-cyclopropyl-2,6-dimethoxybenzamide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-bromo-N-cyclopropyl-2,6-dimethoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of brominated benzamides on cellular processes. It is also employed in the development of probes for imaging and diagnostic purposes .

Medicine: Its unique structure allows for the exploration of its pharmacological properties and potential therapeutic uses .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of 3-bromo-N-cyclopropyl-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H14BrNO3

Molecular Weight

300.15 g/mol

IUPAC Name

3-bromo-N-cyclopropyl-2,6-dimethoxybenzamide

InChI

InChI=1S/C12H14BrNO3/c1-16-9-6-5-8(13)11(17-2)10(9)12(15)14-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,14,15)

InChI Key

MPYFGMKIZPGZEP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Br)OC)C(=O)NC2CC2

Origin of Product

United States

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